molecular formula C19H23N3O2 B2479103 4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-1,3,5-trimethyl-1H-pyrazole CAS No. 2097912-25-7

4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-1,3,5-trimethyl-1H-pyrazole

Numéro de catalogue: B2479103
Numéro CAS: 2097912-25-7
Poids moléculaire: 325.412
Clé InChI: IRWVZEDRHBZZLT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-1,3,5-trimethyl-1H-pyrazole is a sophisticated chemical hybrid scaffold designed for pharmaceutical research and drug discovery applications. This compound features a unique molecular architecture that integrates a 1,3,5-trimethyl-1H-pyrazole ring connected via a carbonyl linker to a 3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine moiety. The pyrazole nucleus is a well-established privileged structure in medicinal chemistry, known to exhibit a broad spectrum of biological activities . Pyrazole derivatives have demonstrated significant potential across various therapeutic areas, including serving as protein kinase inhibitors for targeted cancer therapy . The 2,3-dihydrobenzofuran component is a biologically relevant heterocyclic system that appears in various pharmacologically active compounds and contributes to favorable drug-like properties . This molecular hybrid is specifically formulated for research applications only and is not intended for diagnostic or therapeutic use in humans. Researchers investigating structure-activity relationships in heterocyclic compounds, particularly those focused on kinase inhibition pathways or inflammatory mediators , will find this complex scaffold valuable for their chemical biology studies. The compound's design incorporates features known to enhance binding interactions with biological targets, including hydrogen bond acceptors and donors, aromatic stacking capability, and defined stereochemistry. Strictly for research use only. Not for human or veterinary diagnostic or therapeutic applications.

Propriétés

IUPAC Name

[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-12-18(13(2)21(3)20-12)19(23)22-8-6-16(11-22)14-4-5-17-15(10-14)7-9-24-17/h4-5,10,16H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRWVZEDRHBZZLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)N2CCC(C2)C3=CC4=C(C=C3)OCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mécanisme D'action

Mode of Action

Some substituted benzofurans have been found to have significant cell growth inhibitory effects. This suggests that the compound might interact with its targets to inhibit their function, leading to the observed biological activities.

Biochemical Pathways

Given the broad range of biological activities associated with benzofuran compounds, it can be inferred that multiple pathways might be affected. These could potentially include pathways related to cell growth and proliferation, oxidative stress response, and viral replication, among others.

Result of Action

Some substituted benzofurans have been found to have significant cell growth inhibitory effects. This suggests that the compound might lead to a decrease in cell proliferation, which could be beneficial in the context of anti-tumor activity.

Activité Biologique

The compound 4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-1,3,5-trimethyl-1H-pyrazole is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C19H23N3O2
  • Molecular Weight : 325.4 g/mol

This compound features a pyrazole ring substituted with various functional groups that contribute to its biological properties.

Pharmacological Activity

Research indicates that pyrazole derivatives exhibit a wide range of biological activities. The specific compound under consideration has shown promise in several areas:

1. Anti-inflammatory Activity

Studies have demonstrated that pyrazole derivatives can inhibit inflammatory responses. For instance, a related pyrazole compound was found to significantly reduce tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels in vitro, indicating potential anti-inflammatory effects .

2. Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives has been well-documented. In one study, compounds similar to the target compound exhibited significant inhibition against various bacterial strains, including E. coli and Staphylococcus aureus, suggesting that the compound may possess similar properties .

3. Neuroprotective Effects

Recent investigations into the neuroprotective potential of pyrazole derivatives have shown that they can protect neuronal cells from oxidative stress and apoptosis. This effect is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders .

The mechanisms by which 4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-1,3,5-trimethyl-1H-pyrazole exerts its effects are multifaceted:

  • Inhibition of Pro-inflammatory Cytokines : The compound may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.
  • Antioxidant Activity : It may enhance the cellular antioxidant defense mechanisms, leading to reduced oxidative stress.
  • Interaction with Receptors : The structural features allow it to interact with various biological receptors involved in inflammation and pain pathways.

Case Studies

Several studies have highlighted the efficacy of similar compounds in clinical settings:

Case Study 1: Anti-inflammatory Effects

A study involving a series of pyrazole derivatives showed that certain compounds reduced edema in animal models significantly when compared to standard anti-inflammatory drugs like indomethacin . The tested compounds demonstrated up to 85% inhibition of TNF-α at specific concentrations.

Case Study 2: Neuroprotection

Research conducted on related pyrazole compounds indicated their ability to protect against neuronal cell death induced by neurotoxic agents. These findings suggest a potential application in treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-1,3,5-trimethyl-1H-pyrazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core followed by functionalization. Key steps include:

  • Step 1 : Condensation of 1,3,5-trimethyl-1H-pyrazole with a pyrrolidine-carbonyl intermediate under anhydrous conditions.
  • Step 2 : Coupling with 2,3-dihydro-1-benzofuran-5-yl groups via Suzuki-Miyaura cross-coupling or nucleophilic substitution.
  • Critical parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (60–80°C for coupling steps), and catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling). Purity (>95%) is ensured via column chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : A combination of techniques is recommended:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns and stereochemistry (e.g., δ 2.2–2.5 ppm for methyl groups on pyrazole).
  • HPLC-MS : To verify molecular weight (e.g., [M+H]+ peak at m/z ~380–400) and purity.
  • IR Spectroscopy : Identification of carbonyl (C=O stretch at ~1680–1720 cm⁻¹) and benzofuran C-O-C vibrations (~1240 cm⁻¹).
  • Cross-referencing with computational predictions (e.g., DFT-optimized structures) enhances accuracy .

Q. What preliminary biological screening assays are appropriate for evaluating its bioactivity?

  • Methodological Answer : Standard assays include:

  • Enzyme Inhibition : Test against kinases or cytochrome P450 isoforms using fluorometric or colorimetric substrates.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
  • Receptor Binding : Radioligand displacement assays for GPCRs or neurotransmitter receptors.
  • Positive controls (e.g., staurosporine for kinase inhibition) and dose-response curves (1 nM–100 µM) are critical .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data in reaction mechanism studies?

  • Methodological Answer :

  • Step 1 : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model reaction pathways and intermediates.
  • Step 2 : Validate with isotopic labeling (e.g., ¹³C tracing) or kinetic isotope effects (KIE) experiments.
  • Step 3 : Apply statistical design of experiments (DoE) to identify outliers and optimize conditions (e.g., varying temperature/pH to match computed activation energies) .
  • Example: Discrepancies in transition-state energies can be addressed by adjusting solvent parameters in simulations .

Q. What strategies integrate computational methods (e.g., DFT, molecular docking) with experimental data to predict electronic properties and reactivity?

  • Methodological Answer :

  • DFT Applications : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Compare with UV-Vis spectra (e.g., λmax ~270 nm for π→π* transitions) .
  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., COX-2 or EGFR). Validate with SPR (surface plasmon resonance) for binding affinity (KD values).
  • Feedback Loop : Refine computational models using experimental IC₅₀ or Ki values to improve predictive accuracy .

Q. How can advanced separation technologies (e.g., membrane filtration) improve purification of this compound?

  • Methodological Answer :

  • Membrane Selection : Use nanofiltration (MWCO ~300–500 Da) to remove low-MW impurities.
  • Chromatography : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) for high-resolution separation.
  • Process Control : Monitor purity in real-time using inline UV detectors (λ = 254 nm) and optimize flow rates via DoE .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.